molecular formula C7H5BrFNO B2835474 2-Amino-3-bromo-5-fluorobenzaldehyde CAS No. 953039-61-7

2-Amino-3-bromo-5-fluorobenzaldehyde

Cat. No. B2835474
CAS RN: 953039-61-7
M. Wt: 218.025
InChI Key: MWMYTVAARTWSIF-UHFFFAOYSA-N
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Description

“2-Amino-3-bromo-5-fluorobenzaldehyde” is a chemical compound that is used in various fields of research . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-bromo-5-fluorobenzaldehyde” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-bromo-5-fluorobenzaldehyde” include a molecular weight of 218.03 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Properties

“2-Amino-3-bromo-5-fluorobenzaldehyde” is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.03 . It has a boiling point of 270.3±40.0 °C and a density of 1.761±0.06 g/cm3 .

Synthesis of Benzoxaboroles

One of the main applications of “2-Amino-3-bromo-5-fluorobenzaldehyde” is as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . Benzoxaboroles are a class of boron-containing organic compounds that have shown potential in various areas of research.

Material Science

In material science, 5-fluoro-3-substituted benzoxaboroles are used as molecular receptors . These compounds can interact with other molecules and ions, making them useful in the development of new materials with specific properties.

Crystal Engineering

5-fluoro-3-substituted benzoxaboroles also serve as a building block in crystal engineering . Crystal engineering involves the design and synthesis of complex structures with desired physical and chemical properties.

Steroid Conjugates

Another application of “2-Amino-3-bromo-5-fluorobenzaldehyde” is in the creation of steroid conjugates for molecular imprinting . Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices for molecular recognition.

Dyes and Biosensors

The compound is also used in the development of dyes and biosensors of alpha hydroxyl carboxylic acids . These biosensors can be used in various fields, including medical diagnostics and environmental monitoring.

Safety and Hazards

“2-Amino-3-bromo-5-fluorobenzaldehyde” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

“2-Bromo-5-fluorobenzaldehyde” is used as a precursor for the synthesis of “5-fluoro-3-substituted benzoxaboroles”, which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids . This suggests potential future directions for the use of “2-Amino-3-bromo-5-fluorobenzaldehyde” in similar applications.

properties

IUPAC Name

2-amino-3-bromo-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYTVAARTWSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

Manganese (IV) oxide (5 eq) was added to a 0.2M solution of (2-amino-3-bromo-5-fluorophenyl)methanol in dichloromethane. The suspension was stirred at ambient temperature under Argon for 12 h. The reaction mixture was filtered through celite and filter cake was washed with dichloromethane. The combined filtrate was concentrated to give brown color solid. ES/MS m/z 218/220 (MH+).
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